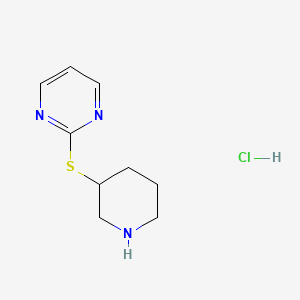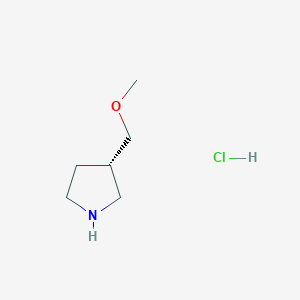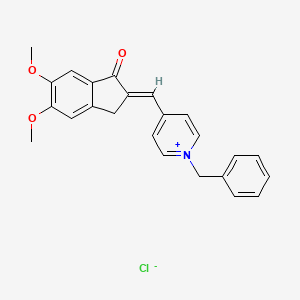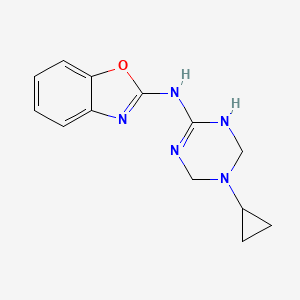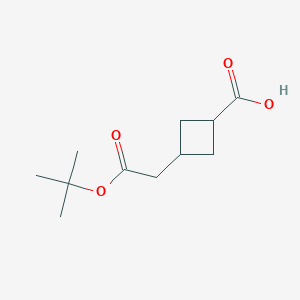
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
説明
“Cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 847416-52-8 . It has a molecular weight of 214.26 and its IUPAC name is (1s,3s)-3-(2-(tert-butoxy)-2-oxoethyl)cyclobutane-1-carboxylic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)/t7-,8+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 214.26 .For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
科学的研究の応用
Scale-Up Synthesis and Material Application
Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid using continuous photo flow chemistry. This compound serves as a significant building block in the preparation of various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms. The authors also discussed its application in the synthesis of drug candidate compounds for quantitative mass spectrometry analyses in pharmacokinetic studies, emphasizing its relevance in material sciences and nonclinical research Yamashita, Nishikawa, & Kawamoto, 2019.
Synthesis of Stereoisomers for Material Sciences
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. They demonstrated the possibility of obtaining pure cis or trans acid through simple adjustments in reaction conditions. These stereoisomers, which represent unnatural amino acids, have significance in the synthesis of materials and potentially in other scientific domains Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013.
Material Synthesis from Furfural-Derived Compounds
Wang et al. (2018) discussed the preparation of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from a furfural-derived compound. This compound exhibited significant stability in various conditions and was recognized for its potential as a unique, semirigid diacid building block in material science. The study also touched on its use in synthesizing green polymers and as a cross-linker for biobased epoxy, demonstrating its broad applications in the field of sustainable materials Wang, Elliott, Wang, Setien, Puttkammer, Ugrinov, Lee, Webster, & Chu, 2018.
Application in Polymer Synthesis
Rorrer, Dorgan, Vardon, Martinez, Yang, and Beckham (2016) incorporated cis,cis-Muconic acid, a biologically derived dicarboxylic acid, into polyesters for the synthesis of unsaturated polyester resins. This application highlighted the potential of cis-structured compounds in polymer synthesis and material engineering, offering an alternative to traditional chemical processes Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016.
特性
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUHNXJFVFZURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid | |
CAS RN |
847416-52-8 | |
| Record name | (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
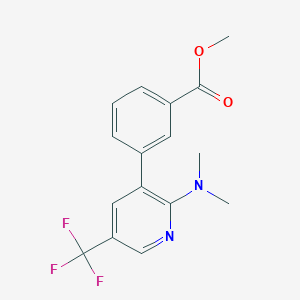
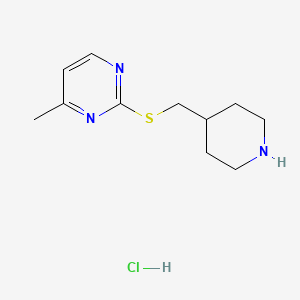
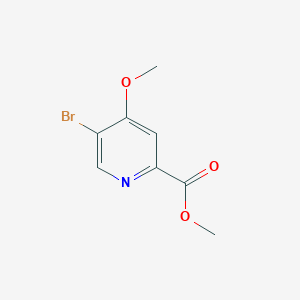
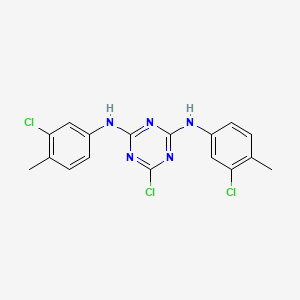
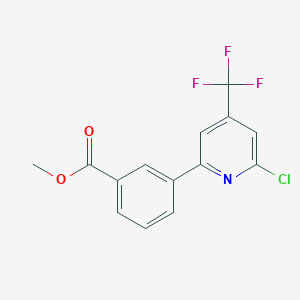
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
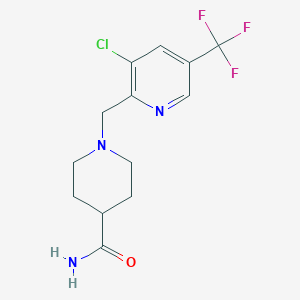
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
